4-Amino-3-(4-cyclopropylphenyl)butanoic acid
Description
4-Amino-3-(4-cyclopropylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a cyclopropyl group at the para position of the phenyl ring attached to carbon 3 of the butanoic acid backbone. This compound is structurally related to pharmacologically active amino acids and is primarily utilized in research settings, though its exact applications remain under investigation.
Properties
IUPAC Name |
4-amino-3-(4-cyclopropylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-8-12(7-13(15)16)11-5-3-10(4-6-11)9-1-2-9/h3-6,9,12H,1-2,7-8,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOPYVWRMYBFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-cyclopropylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropylphenyl intermediate: This step involves the cyclopropanation of a suitable phenyl precursor.
Introduction of the butanoic acid moiety: The cyclopropylphenyl intermediate is then subjected to a reaction with a butanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-cyclopropylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Amino-3-(4-cyclopropylphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-cyclopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the cyclopropyl-substituted phenyl ring are key functional groups that contribute to its biological activity. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Molecular Comparison
*Estimated based on structural analogs.
Physicochemical Properties
- Solubility: Baclofen exhibits moderate water solubility, influenced by pH and crystallinity . Fluorinated analogs (e.g., C₁₀H₁₂FNO₂) may show improved solubility in organic solvents due to fluorine’s polarity . The cyclopropyl derivative’s solubility is expected to be lower than methyl-substituted analogs due to increased hydrophobicity.
Stability :
Biological Activity
4-Amino-3-(4-cyclopropylphenyl)butanoic acid (CAS No. 1517734-77-8) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Amino group : Contributes to hydrogen bonding with biological macromolecules.
- Cyclopropylphenyl group : Engages in hydrophobic interactions, potentially influencing receptor binding and enzyme activity.
- Butanoic acid moiety : Provides acidic properties that may affect solubility and reactivity.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. Key findings include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which is crucial for drug development aimed at diseases where enzyme activity is dysregulated.
- Receptor Binding : Its ability to bind to receptors suggests potential applications in modulating physiological responses.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H12FNO2 | Contains a fluorophenyl group instead of cyclopropyl |
| 4-Amino-3-(2-cyclopropylphenyl)butanoic acid | C12H15NO2 | Different position for the cyclopropyl group |
| 4-Amino-3-(cyclohexyl)butanoic acid | C12H17NO2 | Features a cyclohexane ring instead of cyclopropane |
The biological effects of this compound are likely mediated through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing specificity and affinity.
- Hydrophobic Interactions : The cyclopropylphenyl moiety facilitates interactions with lipid membranes or hydrophobic pockets in proteins, influencing protein conformation and function.
Case Studies
Research has demonstrated the compound's potential in various applications:
- Antitumor Activity : A study indicated that derivatives of butanoic acids exhibit significant antitumor properties, suggesting similar potential for this compound in cancer treatment .
- Neuroprotective Effects : Investigations into compounds with similar structures have shown neuroprotective activities, indicating that this compound may also offer benefits in neurodegenerative conditions .
Future Directions
Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas of exploration include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Structure-Activity Relationship (SAR) : To identify key structural features that enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
